molecular formula C10H20O B2928838 2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane CAS No. 2248417-14-1

2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane

Cat. No. B2928838
CAS RN: 2248417-14-1
M. Wt: 156.269
InChI Key: STBLJKDGSUNJPI-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane” is an oxirane (also known as an epoxide), which is a three-membered ring containing two carbons and one oxygen . The 2,4-dimethylpentan-3-yl group is an alkyl group, which is a type of hydrocarbon chain .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane” would consist of a three-membered ring containing an oxygen atom (the oxirane), attached to a 2,4-dimethylpentan-3-yl group .


Chemical Reactions Analysis

Oxiranes are highly reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols or other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, oxiranes are typically polar due to the presence of an oxygen atom, and they often have higher boiling points than similar-sized hydrocarbons .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action could involve its reactivity as an oxirane .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and other properties. Oxiranes, for example, are often reactive and can be hazardous if not handled properly .

Future Directions

The future directions for research on a compound like “2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane” could involve exploring its reactivity, potential uses in synthesis, and its physical and chemical properties .

properties

IUPAC Name

2-(2,4-dimethylpentan-3-yl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9(8(3)4)10(5)6-11-10/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBLJKDGSUNJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)C1(CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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